molecular formula C18H12N2S4 B076590 5,5'-Diphenyl-3,3'-diisothiazole disulfide CAS No. 15139-41-0

5,5'-Diphenyl-3,3'-diisothiazole disulfide

Cat. No. B076590
CAS RN: 15139-41-0
M. Wt: 384.6 g/mol
InChI Key: NVJLHGOWQFPKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Diphenyl-3,3'-diisothiazole disulfide (DPDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPDS is a disulfide derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. DPDS is known for its high stability, low toxicity, and strong antioxidant properties, making it a promising candidate for various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 5,5'-Diphenyl-3,3'-diisothiazole disulfide is not fully understood, but it is thought to involve the scavenging of free radicals and the inhibition of oxidative stress. 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to reduce the levels of reactive oxygen species in cells.

Biochemical And Physiological Effects

5,5'-Diphenyl-3,3'-diisothiazole disulfide has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that 5,5'-Diphenyl-3,3'-diisothiazole disulfide can protect cells from oxidative damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have shown that 5,5'-Diphenyl-3,3'-diisothiazole disulfide can improve cognitive function, reduce liver damage, and protect against radiation-induced injury.

Advantages And Limitations For Lab Experiments

5,5'-Diphenyl-3,3'-diisothiazole disulfide has several advantages for use in laboratory experiments, including its high stability, low toxicity, and ease of synthesis. However, 5,5'-Diphenyl-3,3'-diisothiazole disulfide also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in solution.

Future Directions

There are several future directions for research on 5,5'-Diphenyl-3,3'-diisothiazole disulfide, including:
1. Investigation of the mechanism of action of 5,5'-Diphenyl-3,3'-diisothiazole disulfide in more detail, including its interactions with cellular components and signaling pathways.
2. Development of new methods for synthesizing 5,5'-Diphenyl-3,3'-diisothiazole disulfide and its derivatives, with improved yields and purity.
3. Exploration of the potential applications of 5,5'-Diphenyl-3,3'-diisothiazole disulfide in drug development, including its use as a lead compound for the development of new drugs for various diseases.
4. Investigation of the potential of 5,5'-Diphenyl-3,3'-diisothiazole disulfide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Study of the potential of 5,5'-Diphenyl-3,3'-diisothiazole disulfide as a food preservative or antioxidant additive in the food industry.
In conclusion, 5,5'-Diphenyl-3,3'-diisothiazole disulfide is a promising chemical compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent or industrial additive.

Synthesis Methods

5,5'-Diphenyl-3,3'-diisothiazole disulfide can be synthesized through a variety of methods, including the reaction of 5,5'-diphenylisothiazolidine-3,3'-dione with hydrogen sulfide or thiol compounds, or the reaction of 5,5'-diphenylisothiocyanate with thiols. The synthesis of 5,5'-Diphenyl-3,3'-diisothiazole disulfide is a relatively simple process that can be carried out using standard laboratory equipment and techniques.

Scientific Research Applications

5,5'-Diphenyl-3,3'-diisothiazole disulfide has been the subject of numerous scientific studies due to its potential applications in various fields. In chemistry, 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been used as a catalyst in organic reactions, as well as a stabilizer in polymers and plastics. In biology, 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a drug candidate for the treatment of various diseases.

properties

CAS RN

15139-41-0

Product Name

5,5'-Diphenyl-3,3'-diisothiazole disulfide

Molecular Formula

C18H12N2S4

Molecular Weight

384.6 g/mol

IUPAC Name

5-phenyl-3-[(5-phenyl-1,2-thiazol-3-yl)disulfanyl]-1,2-thiazole

InChI

InChI=1S/C18H12N2S4/c1-3-7-13(8-4-1)15-11-17(19-21-15)23-24-18-12-16(22-20-18)14-9-5-2-6-10-14/h1-12H

InChI Key

NVJLHGOWQFPKFH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NS2)SSC3=NSC(=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NS2)SSC3=NSC(=C3)C4=CC=CC=C4

Other CAS RN

15139-41-0

synonyms

5,5'-diphenyl-3,3'-diisothiazole disulfide
DPDIDS

Origin of Product

United States

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